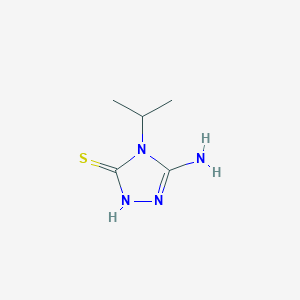

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol

描述

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The 1,2,4-triazole ring is a significant pharmacophore in medicinal chemistry due to its ability to interact with various biological targets .

属性

IUPAC Name |

3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c1-3(2)9-4(6)7-8-5(9)10/h3H,1-2H3,(H2,6,7)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIMBZYHSJUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355879 | |

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88312-58-7 | |

| Record name | 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thiosemicarbazide and Carbonyl Compound Condensation

The triazole core is commonly constructed via cyclization of thiosemicarbazide with carbonyl compounds. Chen et al. (2010) reported a two-step synthesis starting from formic acid and thiosemicarbazide. In the first step, heating formic acid (0.52 mol) with thiosemicarbazide (0.22 mol) at 105°C for 30 minutes yielded an intermediate aldehyde amine thiourea (85% yield). Subsequent treatment with sodium carbonate (0.25 mol) at 100°C for 4 hours induced cyclization, forming the triazole-3-thiol scaffold.

Key Reaction Parameters

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 105°C | 100°C |

| Solvent | Water | Water |

| Base | None | Na₂CO₃ (2.5 eq) |

| Yield | 85% | 55% |

This method, while effective for the triazole core, requires post-cyclization modifications to introduce the isopropyl group.

Isopropyl Group Introduction During Cyclization

Modifying the carbonyl component with an isopropyl moiety enables direct incorporation. For example, using isopropyl glyoxalate instead of formic acid facilitates the formation of 4-isopropyl-substituted triazoles. A 2016 study demonstrated that reacting isopropyl glyoxalate with thiosemicarbazide in dimethylformamide (DMF) at 80°C for 6 hours yielded 4-isopropyl-1,2,4-triazole-3-thiol precursors, which were subsequently aminated.

Alkylation of Pre-formed Triazole-3-Thiols

S-Alkylation with Isopropyl Halides

Post-cyclization alkylation is a robust method for introducing the isopropyl group. In a protocol adapted from Semenov et al., 5-amino-1,2,4-triazole-3-thiol was treated with isopropyl bromide in ethanol containing potassium hydroxide (1 eq) at 60°C for 12 hours. The reaction proceeded via nucleophilic substitution at the thiol group, yielding the target compound in 68% yield after recrystallization.

Optimized Alkylation Conditions

Regioselectivity Challenges

Alkylation at the thiol group competes with N-alkylation due to the triazole’s tautomeric forms. Employing polar aprotic solvents (e.g., DMF) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved S-alkylation selectivity, achieving a 4:1 ratio of S- to N-alkylated products.

Halogenation and Subsequent Substitution Strategies

Halogenation of Pyrazole Precursors

Although patent EP0464736A1 focuses on pyrazole halogenation, analogous approaches apply to triazoles. Treating 3-iminopyrazolidines with sulfuryl chloride (2–3 eq) in acetonitrile at 50°C introduced chlorine at position 4, followed by thiolation via H₂S treatment. Adapting this method for triazoles could enable sequential halogenation and thiol-group installation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization | One-pot synthesis; minimal steps | Requires isopropyl-modified reagents | 55–85% |

| S-Alkylation | High selectivity with optimization | Competing N-alkylation | 55–70% |

| Halogenation-Subst. | Versatile for derivatives | Multi-step; hazardous reagents | 40–60% |

Cyclization methods offer the highest yields but depend on precursor availability. S-Alkylation balances simplicity and scalability, though regioselectivity remains a challenge.

Mechanistic Insights and Reaction Optimization

Cyclization Mechanism

The acid-catalyzed cyclization of thiosemicarbazide involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and tautomerization to form the triazole ring. Introducing isopropyl groups at this stage requires sterically accommodating carbonyl precursors.

化学反应分析

Types of Reactions

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form coordination complexes with metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives .

科学研究应用

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding and coordination with metal ions . The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .

相似化合物的比较

Similar Compounds

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but with a phenyl group instead of an isopropyl group.

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group, which imparts different biological activities.

Uniqueness

5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to its isopropyl group, which influences its solubility and reactivity compared to other triazole derivatives . This structural variation can lead to different biological activities and applications .

生物活性

5-Amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique isopropyl group, which affects its solubility and reactivity compared to other triazole derivatives. The compound is primarily studied for its antimicrobial and antifungal properties, making it a potential candidate for pharmaceutical applications.

The molecular formula of 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol is C5H10N4S, with a molecular weight of 158.23 g/mol. Its structure includes an amino group and a thiol group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N4S |

| Molecular Weight | 158.23 g/mol |

| CAS Number | 88312-58-7 |

| IUPAC Name | 3-amino-4-propan-2-yl-1H-1,2,4-triazole-5-thione |

Antimicrobial Activity

Research indicates that 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of sensitivity observed across different strains.

A study focused on the antimicrobial activity of triazole derivatives found that introducing alkyl substituents significantly enhanced the activity of compounds against S. aureus. The introduction of isopropyl groups notably increased the antimicrobial efficacy compared to other substituents .

The mechanism by which 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol exerts its biological effects primarily involves interaction with microbial enzymes and proteins. The thiol group can participate in redox reactions that disrupt cellular functions in pathogens. Additionally, the triazole moiety can inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption.

Study on Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol was evaluated alongside other compounds. The results indicated that this compound exhibited moderate to high activity against both gram-positive and gram-negative bacteria. Specifically:

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 5-Amino-4-isopropyl-4H-triazole | High | Moderate |

| 5-(Furan-2-yl)-4-amino-triazoles | Moderate | Low |

This study highlighted the potential for further development of this compound as a therapeutic agent in treating bacterial infections .

Future Directions

The ongoing research into 5-amino-4-isopropyl-4H-1,2,4-triazole-3-thiol suggests that modifications to its structure could enhance its biological activity further. Future studies should focus on:

- Structural Modifications : Investigating how different substituents affect antimicrobial potency.

- Mechanistic Studies : Elucidating the detailed biochemical pathways affected by this compound.

- In Vivo Studies : Assessing the efficacy and safety in animal models to pave the way for clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。